
144410-00-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Scientific Software Frameworks and Grid Computing
- Overview : Scientific research applications often require complex software development, traditionally done in languages like C and Fortran by scientists. Modern practices include the use of software frameworks and toolkits, enhancing productivity and enabling the rapid assembly of new applications from existing components. This approach contrasts with earlier practices, highlighting the evolution towards grid-enabling applications and developing new applications from scratch for scientific research.
- Reference : (Appelbe, Moresi, Quenette, & Simter, 2007)
Data Sharing and Scientific Progress
- Overview : The practice of data sharing among scientists is crucial for the verification of results and the advancement of research. Despite various barriers, such as lack of time and funding, data sharing is viewed as a valuable part of the scientific method. The study explores current practices and perceptions, highlighting the need for improved support for data management and preservation to facilitate better sharing and use of scientific data.
- Reference : (Tenopir et al., 2011)
Hackathons for Scientific Discoveries
- Overview : Hackathons are highlighted as innovative platforms for enhancing collaborative science, allowing for peer review before publication. This method facilitates cross-validation of study designs and datasets, driving the reproducibility of scientific analyses. It emphasizes the importance of collaboration across disciplines and institutions to accelerate scientific discoveries and knowledge transfer.
- Reference : (Ghouila et al., 2018)
Reproducibility in Science
- Overview : Addressing the reproducibility crisis in basic and preclinical research is crucial for ensuring that new knowledge is robust and reliable. The study discusses the challenges and potential solutions for improving research quality and reproducibility, emphasizing the need for good scientific practice and addressing the pressures of publication.
- Reference : (Begley & Ioannidis, 2015)
Big Data in Scientific Research
- Overview : The use of big data in scientific research represents a significant area of application, enabling the generation and analysis of vast amounts of data from single experiments. The discovery of the Higgs boson particle is cited as a prime example of big data's impact on scientific exploration and understanding of the universe.
- Reference : (Krishnan, 2020)
Mecanismo De Acción
Target of Action
The primary target of (Gln22)-Amyloid β-Protein (1-40) is the Amyloid-β . Amyloid-β is a peptide that plays a crucial role in neural health, but in certain conditions, it can aggregate and form plaques that are associated with neurodegenerative diseases .
Mode of Action
(Gln22)-Amyloid β-Protein (1-40) is a Dutch mutation (E22Q) of amyloid β-peptide . This mutation causes the peptide to aggregate more readily than the wild-type peptide . The interaction of this compound with its target results in the formation of fibrils, which show increased neurotoxicity .
Biochemical Pathways
The primary biochemical pathway affected by (Gln22)-Amyloid β-Protein (1-40) is the amyloidogenic pathway, which leads to the formation of amyloid-β plaques . The aggregation of this mutated peptide can disrupt normal cellular processes, leading to neuronal damage and death .
Result of Action
The primary result of the action of (Gln22)-Amyloid β-Protein (1-40) is increased neurotoxicity . Specifically, the mutant peptide E22Q could induce apoptosis of brain endothelial cells at a concentration of 25 μm . The wild-type aβ 1-40 and the italian mutant e22k had no significant effect on apoptosis .
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
The (Gln22)-Amyloid β-Protein (1-40) has been shown to have significant effects on various types of cells. For instance, at a concentration of 25 μm, this mutant peptide could induce apoptosis of brain endothelial cells . The wild-type Aβ 1-40 and the Italian mutant E22K had no significant effect on apoptosis .
Molecular Mechanism
The molecular mechanism of action of (Gln22)-Amyloid β-Protein (1-40) involves its ability to aggregate more readily than the wild-type peptide . The resulting fibrils show increased neurotoxicity
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 144410-00-4 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid", "4-(4-methylpiperazin-1-yl)aniline" ], "Reaction": [ "Step 1: The starting material 4-(4-methoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 4-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the desired intermediate.", "Step 3: The intermediate is then subjected to a series of reactions including reduction, cyclization, and deprotection to form the final product 144410-00-4." ] } | |
| 144410-00-4 | |
Peso molecular |
4328.88 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


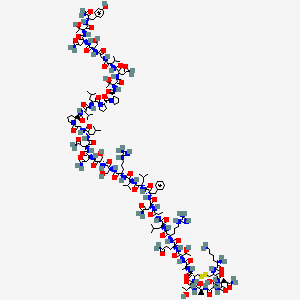

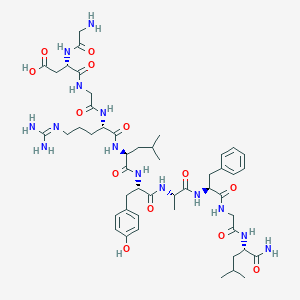
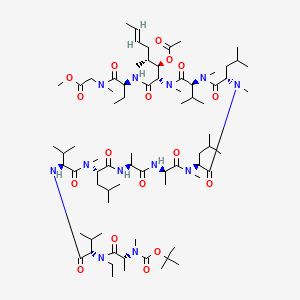
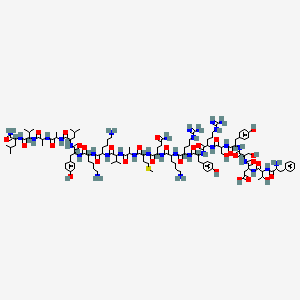
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)

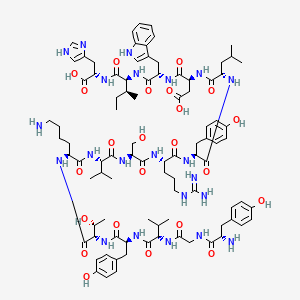

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)

